molecular formula C25H24N2O3 B5713794 2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B5713794
M. Wt: 400.5 g/mol
InChI Key: YBNSKGUKYSIPSP-RPPGKUMJSA-N
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Description

2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a naphthalene ring, a cyclopropane ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects[4][4]. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({(E)-[2-(propan-2-yloxy)naphthalen-1-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its combination of a naphthalene ring, a cyclopropane ring, and an isoindole moiety.

Properties

IUPAC Name

4-[(E)-(2-propan-2-yloxynaphthalen-1-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-13(2)30-21-10-7-14-5-3-4-6-15(14)20(21)12-26-27-24(28)22-16-8-9-17(19-11-18(16)19)23(22)25(27)29/h3-10,12-13,16-19,22-23H,11H2,1-2H3/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNSKGUKYSIPSP-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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